molecular formula C8H11BrCl2N2 B2761944 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride CAS No. 2260937-61-7

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride

Cat. No. B2761944
CAS RN: 2260937-61-7
M. Wt: 285.99
InChI Key: VPNUUGLXCSSCBA-UHFFFAOYSA-N
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Description

“3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride” is a chemical compound with the CAS number 2260937-61-7 . It has a molecular weight of 286 . This compound is in the form of a powder and is stored at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride . The InChI code is 1S/C8H9BrN2.2ClH/c9-6-1-5-2-7(10)3-8(5)11-4-6;;/h1,4,7H,2-3,10H2;2*1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 286 .

Scientific Research Applications

Synthesis and Chemical Properties

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride is utilized in various synthetic pathways due to its chemical structure, which allows for diverse modifications and applications in chemical synthesis. For example, it has been reported as an intermediate in the synthesis of complex heterocyclic compounds. One such application involves a novel synthesis method leading to pyrimido[4,5-e][1,3,4]thiadiazine derivatives. This compound serves as a precursor for further chemical transformations, highlighting its versatility in the synthesis of heterocyclic compounds with potential applications in pharmaceutical chemistry and materials science (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Pharmaceutical and Biological Research

The compound has also been implicated in research focusing on the development of new pharmaceuticals. Its structural framework is conducive to the creation of derivatives with potential biological activity. In this context, it acts as a building block for the synthesis of compounds that are being evaluated for their therapeutic efficacy. For instance, the synthesis of pyrazolo[4,3-b]pyridine derivatives and the exploration of their annulation with imidazole and pyrimidine rings have been conducted to investigate their chemical properties and potential biological applications (Yakovenko et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2.2ClH/c9-6-1-5-2-7(10)3-8(5)11-4-6;;/h1,4,7H,2-3,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNUUGLXCSSCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=C(C=N2)Br)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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